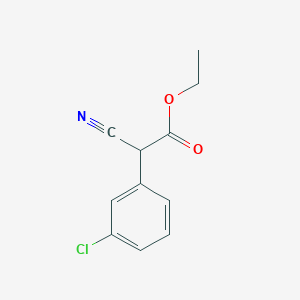
Ethyl 2-(3-chlorophenyl)-2-cyanoacetate
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it might have.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for each step of the synthesis.Molecular Structure Analysis
This typically involves the use of spectroscopic techniques such as NMR, IR, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions required for each reaction.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
-
Synthesis of Thiophene Derivatives
- Application : Thiophene-based analogs are of interest to scientists as potential biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Method : The synthesis of thiophene derivatives involves heterocyclization of various substrates .
- Results : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors. They also have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
-
- Application : 2-(3-Chlorophenyl)ethylamine, a compound similar to Ethyl 2-(3-chlorophenyl)-2-cyanoacetate, is used in chemical research .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this research are not specified in the source .
-
Biological Potential of Indole Derivatives
- Application : Indole derivatives, which may be structurally similar to Ethyl 2-(3-chlorophenyl)-2-cyanoacetate, have been found in many important synthetic drug molecules and have shown clinical and biological applications .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : Indole derivatives possess various biological activities .
- Preparation of Phenylacetaldehyde
- Application : 2-(3-Chlorophenyl)ethylamine, a compound similar to Ethyl 2-(3-chlorophenyl)-2-cyanoacetate, was used in preparation of phenylacetaldehyde by a proton abstraction process .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this research are not specified in the source .
- Preparation of Phenylacetaldehyde
- Application : 2-(3-Chlorophenyl)ethylamine, a compound similar to Ethyl 2-(3-chlorophenyl)-2-cyanoacetate, was used in preparation of phenylacetaldehyde by a proton abstraction process .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of this research are not specified in the source .
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and any other hazards associated with its use or disposal.
Orientations Futures
This would involve discussing potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.
I hope this general outline is helpful. If you have a different compound or a more specific question, feel free to ask!
Propriétés
IUPAC Name |
ethyl 2-(3-chlorophenyl)-2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-11(14)10(7-13)8-4-3-5-9(12)6-8/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJLGZCWCQCFIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC(=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556051 | |
| Record name | Ethyl (3-chlorophenyl)(cyano)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-chlorophenyl)-2-cyanoacetate | |
CAS RN |
92847-34-2 | |
| Record name | Ethyl (3-chlorophenyl)(cyano)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

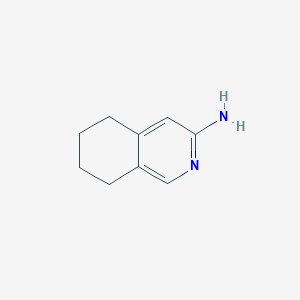
![2-methyl-1H-benzo[d]imidazol-5-ol](/img/structure/B1315603.png)
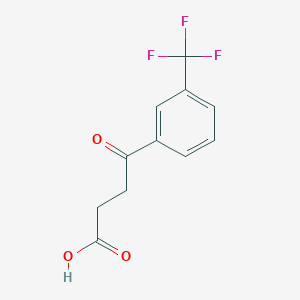
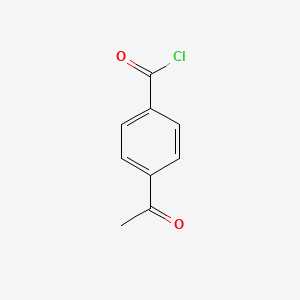
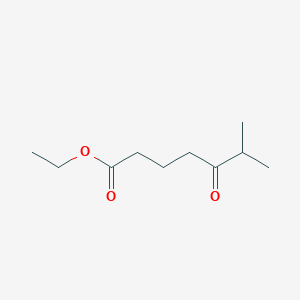
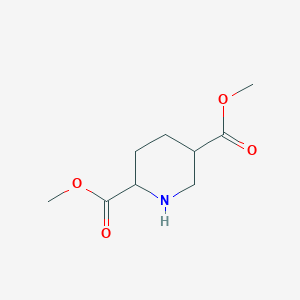
![Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1315619.png)
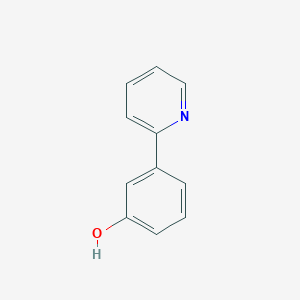
![1',2'-Dihydrospiro[cyclohexane-1,3'-indole]](/img/structure/B1315622.png)
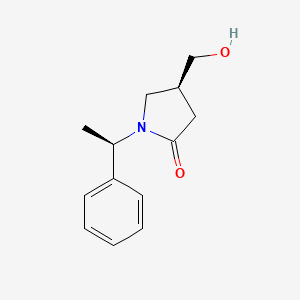
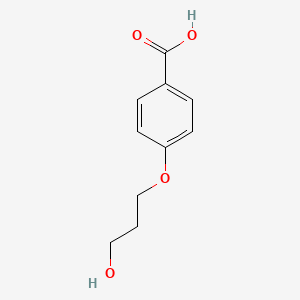
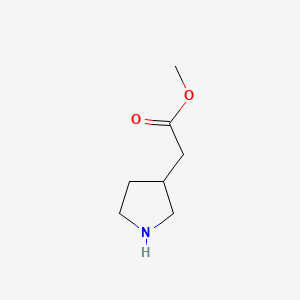
![1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315632.png)
![1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315633.png)